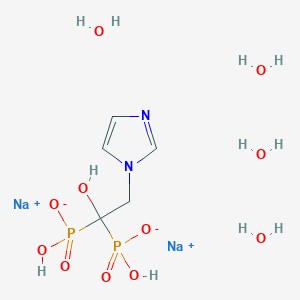

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate

概要

説明

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate tetrahydrate is a bisphosphonate compound known for its potent inhibitory effects on bone resorption. This compound is structurally characterized by the presence of an imidazole ring and two phosphonate groups, which contribute to its high affinity for bone mineral. It is commonly used in the treatment of diseases related to bone metabolism, such as osteoporosis and Paget’s disease.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate typically involves the reaction of imidazole with a suitable phosphonate precursor. One common method includes the reaction of imidazole with phosphorus acid and phosphorus trichloride in a solvent such as chlorobenzene . The reaction is carried out under controlled conditions to ensure the formation of the desired bisphosphonate structure.

Industrial Production Methods: Industrial production often employs a one-pot synthesis approach to enhance yield and efficiency. For instance, the reaction of tert-butyl imidazol-1-yl acetate with phosphorus acid in the presence of methanesulfonic acid as a solubilizer can produce the target compound in high yield . This method avoids the isolation of intermediate compounds, streamlining the production process.

化学反応の分析

Types of Reactions: Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, although this is less common due to the stability of the phosphonate groups.

Substitution: The imidazole ring can participate in substitution reactions, particularly with electrophiles.

Complexation: The phosphonate groups can form complexes with metal ions, which is significant in its biological activity.

Common Reagents and Conditions:

Oxidation: Strong oxidizing agents like potassium permanganate can be used.

Substitution: Electrophilic reagents such as alkyl halides can react with the imidazole ring.

Complexation: Metal ions like calcium and magnesium readily form complexes with the phosphonate groups.

Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various alkylated imidazole derivatives, while complexation reactions result in metal-phosphonate complexes.

科学的研究の応用

Chemical Properties and Structure

- Molecular Formula : C₅H₁₆N₂Na₂O₁₁P₂

- Molecular Weight : 388.11 g/mol

- CAS Number : 165800-07-7

- Physical State : Tetrahydrate form, which influences its solubility and bioavailability.

Treatment of Bone Metabolic Disorders

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is primarily used in the treatment of various bone metabolic disorders. Its applications include:

- Osteoporosis Management : The compound acts as a bisphosphonate, inhibiting osteoclast activity, which is pivotal in reducing bone resorption. Clinical studies have shown that it effectively increases bone mineral density in patients with osteoporosis .

- Tumor-Induced Hypercalcemia (TIH) : It has been demonstrated to reduce serum calcium levels in patients suffering from TIH, a common complication in malignancies .

- Bone Metastases and Multiple Myeloma : The compound is effective in managing skeletal-related events associated with bone metastases and multiple myeloma, providing symptomatic relief and improving survival rates .

Pharmacological Research

Recent studies have focused on the pharmacokinetics and pharmacodynamics of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate:

- Bioavailability Studies : Research indicates that the tetrahydrate form enhances the bioavailability of the active compound when administered intravenously, allowing for lower doses while maintaining therapeutic efficacy .

- Combination Therapies : Investigations into its use alongside other therapeutic agents are ongoing, aiming to improve treatment outcomes for complex conditions like Paget's disease and osteoporosis .

Case Study 1: Osteoporosis Treatment

A clinical trial involving 200 postmenopausal women demonstrated that administration of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate resulted in a statistically significant increase in bone mineral density over a 12-month period compared to placebo .

Case Study 2: Management of Bone Metastases

In another study involving patients with breast cancer and bone metastases, those treated with sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate showed a reduction in skeletal-related events by approximately 30% compared to those receiving standard care .

Safety and Toxicity

The safety profile of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is well-documented. Adverse effects are generally mild and may include:

- Gastrointestinal disturbances

- Flu-like symptoms

- Rare occurrences of osteonecrosis of the jaw

Monitoring protocols are recommended for patients undergoing long-term treatment to mitigate risks associated with bisphosphonate therapy .

作用機序

The primary mechanism of action involves the inhibition of osteoclast activity, which is responsible for bone resorption. The compound binds to hydroxyapatite in bone, where it is taken up by osteoclasts during bone resorption. Inside the osteoclasts, it inhibits the enzyme farnesyl pyrophosphate synthase, leading to apoptosis of these cells and a reduction in bone resorption .

類似化合物との比較

Alendronate: Another bisphosphonate used for similar indications but with a different side chain structure.

Risedronate: Similar in function but contains a pyridine ring instead of an imidazole ring.

Ibandronate: Contains a longer alkyl chain and is used for similar therapeutic purposes.

Uniqueness: Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-Phosphonoethyl)phosphonate is unique due to its imidazole ring, which enhances its binding affinity to bone mineral and its potency in inhibiting bone resorption compared to other bisphosphonates .

生物活性

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate tetrahydrate, commonly referred to as zoledronic acid, is a bisphosphonate compound widely recognized for its potent biological activity, particularly in the context of bone metabolism. This article delves into its biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Information:

- CAS Number: 165800-07-7

- Molecular Formula: CHNNaOP

- Molecular Weight: 388.11 g/mol

- IUPAC Name: Disodium; hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate; tetrahydrate

Structural Features:

The compound features an imidazole ring and two phosphonate groups, which confer a high affinity for bone mineral, making it effective in inhibiting bone resorption.

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate exerts its biological effects primarily through the inhibition of osteoclast-mediated bone resorption. This is achieved via several mechanisms:

- Inhibition of Farnesyl Pyrophosphate Synthase (FPPS): The compound inhibits FPPS, a key enzyme in the mevalonate pathway, which is crucial for osteoclast function and survival.

- Induction of Osteoclast Apoptosis: Zoledronic acid promotes apoptosis in osteoclasts, reducing their numbers and activity.

- Alteration of Bone Microenvironment: It modifies the local bone microenvironment, impacting the signaling pathways that regulate bone remodeling.

Therapeutic Applications

Sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate is utilized in various clinical settings:

| Therapeutic Use | Indication |

|---|---|

| Osteoporosis | Prevention and treatment of osteoporosis in postmenopausal women and men. |

| Hypercalcemia | Treatment of hypercalcemia associated with malignancy. |

| Bone Metastases | Management of bone metastases from solid tumors. |

| Paget's Disease | Treatment of Paget's disease of bone. |

| Multiple Myeloma | Used as part of the management strategy for patients with multiple myeloma. |

Research Findings and Case Studies

Recent studies have highlighted the efficacy and safety profile of sodium (1-hydroxy-2-(1H-imidazol-1-yl)-1-phosphonoethyl)phosphonate:

- Efficacy in Osteoporosis:

- Impact on Cancer Patients:

- Long-term Safety Profile:

特性

CAS番号 |

165800-07-7 |

|---|---|

分子式 |

C5H16N2Na2O11P2 |

分子量 |

388.11 g/mol |

IUPAC名 |

disodium;hydroxy-[1-hydroxy-1-[hydroxy(oxido)phosphoryl]-2-imidazol-1-ylethyl]phosphinate;tetrahydrate |

InChI |

InChI=1S/C5H10N2O7P2.2Na.4H2O/c8-5(15(9,10)11,16(12,13)14)3-7-2-1-6-4-7;;;;;;/h1-2,4,8H,3H2,(H2,9,10,11)(H2,12,13,14);;;4*1H2/q;2*+1;;;;/p-2 |

InChIキー |

IEJZOPBVBXAOBH-UHFFFAOYSA-L |

SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)O)P(=O)([O-])[O-].O.O.O.O.[Na+].[Na+] |

正規SMILES |

C1=CN(C=N1)CC(O)(P(=O)(O)[O-])P(=O)(O)[O-].O.O.O.O.[Na+].[Na+] |

同義語 |

Zoledronate Disodium, CGP-42446A |

製品の起源 |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。